molecular formula C17H11N3O B7532484 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile

4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile

Cat. No.: B7532484
M. Wt: 273.29 g/mol
InChI Key: UJCSSFDNMZEMGZ-UHFFFAOYSA-N
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Description

4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile is an organic compound with the molecular formula C17H11N3O. It is a derivative of benzonitrile and contains a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The nitrile group can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridyl)benzonitrile: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    4-(4-Chloropyrimidin-2-yl)benzonitrile: Contains a chlorine substituent on the pyrimidine ring.

    4-(4-Methylpyrimidin-2-yl)benzonitrile: Contains a methyl group on the pyrimidine ring.

Uniqueness

4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile is unique due to the presence of the pyrimidine ring with an oxygen atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

4-(4-pyrimidin-2-yloxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-12-13-2-4-14(5-3-13)15-6-8-16(9-7-15)21-17-19-10-1-11-20-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSSFDNMZEMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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